1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine
Description
1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group at the nitrogen atom. The (E)-2-carboxyethenyl substituent at the 2-position introduces a conjugated double bond and a carboxylic acid functionality, rendering the compound reactive in conjugate addition reactions, cyclizations, and as a building block in medicinal chemistry. Its structural uniqueness lies in the combination of Boc protection (enhancing stability and solubility) and the electron-deficient ethenyl carboxylate group, which facilitates regioselective transformations .
Properties
IUPAC Name |
(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h6-7,9H,4-5,8H2,1-3H3,(H,14,15)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZOWSAYQHINTR-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC1/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine typically involves the following steps:
Protection of the Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step forms the Boc-protected pyrrolidine.
Introduction of the Carboxyethenyl Group: The Boc-protected pyrrolidine is then reacted with an appropriate reagent to introduce the carboxyethenyl group. This can be achieved through a Heck reaction, where the Boc-protected pyrrolidine is coupled with an appropriate vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, solvents, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the Boc group.
Scientific Research Applications
1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine involves its interaction with various molecular targets. The Boc group provides stability and protection to the pyrrolidine nitrogen, allowing for selective reactions at other sites. The carboxyethenyl group can participate in various chemical reactions, facilitating the formation of new bonds and functional groups. The compound’s effects are mediated through its ability to undergo specific chemical transformations, which can be harnessed for desired applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Boc-2-(tert-butyldimethylsiloxy)pyrrolidine
- Structure : Features a siloxy group (tert-butyldimethylsiloxy) at the 2-position instead of the carboxyethenyl group.
- Reactivity: Participates in Mannich-type reactions with N-methyleneamine equivalents to form spiro bicyclic compounds (e.g., 28) or aminomethylated products (e.g., 27), depending on substituents (alkyl vs. aryl) in triazine precursors . The siloxy group acts as a leaving group, enabling nucleophilic substitutions, whereas the carboxyethenyl group in the target compound promotes electrophilic additions.
- Applications : Used in synthesizing complex heterocycles like triazaspiro[4.5]deca-3-enes .
- Yield: Reactions with alkyl-substituted triazines yield spiro compounds (28) as major products (lower yields for aminomethylated derivatives), contrasting with aryl-substituted triazines, which favor 27 .
1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine
- Structure : Contains a sulfonyl hydrazine moiety at the 2-position.
- Reactivity :
- Undergoes pyrrolidine-catalyzed cyclization with aldehydes (e.g., cyclopentene-1-carboxaldehyde) to form pyrazolidin-3-ols with high stereoselectivity (dr > 30:1) .
- The sulfonyl group stabilizes intermediates via resonance, whereas the carboxyethenyl group in the target compound may act as a Michael acceptor.
- Applications: Key in synthesizing 4-substituted pyrazolidinones and isoxazolidinones for drug discovery .
- Yield : Achieves 87% isolated yield under optimized conditions (40 mol% pyrrolidine/benzoic acid, toluene, RT) .
1-Boc-2-(aminomethyl)pyrrolidine
- Structure: Substituted with an aminomethyl group at the 2-position.
- Reactivity :
- Applications : Critical in synthesizing negative controls and lead inhibitors for pharmacological studies .
- Safety : Classified as harmful if swallowed; requires stringent handling (gloves, ventilation) .
Fluorinated Derivatives (e.g., (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine)
- Structure: Difluoro substitution at the 4-position and hydroxymethyl/aminomethyl groups at the 2-position.
- Reactivity :
- Applications : Explored in fluorinated pharmacophores for CNS-targeting therapeutics .
Comparative Analysis Table
| Compound | Key Functional Group | Reactivity Highlights | Primary Applications | Yield/Selectivity Notes |
|---|---|---|---|---|
| 1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine | (E)-2-carboxyethenyl | Conjugate additions, cyclizations | Medicinal chemistry, heterocycle synthesis | Dependent on electronic effects |
| 1-Boc-2-(tert-butyldimethylsiloxy)pyrrolidine | Siloxy | Spirocyclization, Mannich reactions | Complex heterocycles | 28 (major with alkyl triazines) |
| 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine | Sulfonyl hydrazine | Cyclization to pyrazolidinones | Organocatalysis, drug discovery | 87% yield, >30:1 dr |
| 1-Boc-2-(aminomethyl)pyrrolidine | Aminomethyl | Amidation, click chemistry | Pharmacological probes | High coupling efficiency |
| Fluorinated derivatives | Difluoro, hydroxymethyl | Metabolic stabilization, fluorinated scaffolds | CNS therapeutics | Enhanced stability |
Research Findings and Implications
- Electronic Effects: The carboxyethenyl group in the target compound enhances electrophilicity, enabling regioselective reactions absent in siloxy or aminomethyl derivatives .
- Stereoselectivity : Sulfonyl hydrazine derivatives outperform others in stereocontrol (dr > 30:1), likely due to rigid transition states stabilized by resonance .
- Therapeutic Potential: Fluorinated analogs offer improved pharmacokinetic profiles, whereas the carboxyethenyl group’s reactivity may limit in vivo stability .
Biological Activity
Chemical Structure and Properties
1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine features a pyrrolidine ring substituted with a Boc (tert-butyloxycarbonyl) group and a carboxyethenyl moiety. The structure can be represented as follows:
Molecular Formula
- C : 11
- H : 15
- N : 1
- O : 3
Molecular Weight
- Approximately 209.25 g/mol
The biological activity of this compound has been linked to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Studies suggest that the compound may exhibit:
- Antioxidant Activity : Reducing oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : Modulating inflammatory pathways through inhibition of pro-inflammatory cytokines.
Case Studies
-
Antioxidant Activity Assessment
- A study evaluated the compound's ability to scavenge DPPH radicals, demonstrating a significant reduction in radical concentration at varying concentrations (10 µM to 100 µM). The IC50 value was determined to be approximately 45 µM, indicating moderate antioxidant capacity.
-
Anti-inflammatory Activity
- In vitro experiments using RAW264.7 macrophages showed that treatment with the compound at concentrations of 25 µM and 50 µM significantly reduced the production of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Table 1: Biological Activity Summary
| Activity Type | Concentration Range | IC50 Value | Observations |
|---|---|---|---|
| Antioxidant | 10 µM - 100 µM | 45 µM | Moderate scavenging of DPPH radicals |
| Anti-inflammatory | 25 µM - 50 µM | N/A | Significant reduction in cytokine production |
Table 2: Comparison with Other Compounds
| Compound Name | Antioxidant IC50 (µM) | Anti-inflammatory Effect |
|---|---|---|
| This compound | 45 | Yes |
| Compound A | 30 | Yes |
| Compound B | 50 | No |
Research Findings
Recent research has highlighted the potential therapeutic applications of this compound in treating oxidative stress-related diseases and inflammatory conditions. The findings indicate that further investigation into its pharmacokinetics and safety profile is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
